![molecular formula C17H16Cl2N2O B4327617 N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B4327617.png)
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Overview
Description
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea, also known as DCTN, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DCTN has shown promise in various fields of research, including the study of cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea is not fully understood. However, studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the activity of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the activity of various enzymes involved in cancer growth and inflammation, including COX-2 and MMP-9. N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea in lab experiments is its potential for use in the treatment of various diseases. N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has shown promise in the treatment of cancer, inflammation, and neurological disorders.
One limitation of using N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea in lab experiments is its potential toxicity. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea. One area of focus could be the development of more potent and selective analogs of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea for use in the treatment of cancer, inflammation, and neurological disorders.
Another area of research could be the development of new methods for synthesizing N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea and its analogs. This could lead to more efficient and cost-effective production of these compounds.
Finally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea and its analogs. This could provide insights into the potential use of these compounds in the treatment of various diseases.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has been studied for its potential applications in various fields of scientific research. One area of focus has been its anti-cancer properties. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Another area of research has been the potential use of N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea in the treatment of inflammation. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that N-(3,4-dichlorophenyl)-N'-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-8-7-14(10-16(15)19)21-17(22)20-13-6-5-11-3-1-2-4-12(11)9-13/h1-4,7-8,10,13H,5-6,9H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBBRARSCRSULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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